4-Chloro-2-phenoxyphenyl isocyanate
Overview
Description
4-Chloro-2-phenoxyphenyl isocyanate is an organic compound with the molecular formula C13H8ClNO2 and a molecular weight of 245.66 g/mol . It is also known by its synonym, 5-Chloro-2-isocyanatophenyl phenyl ether . This compound is characterized by the presence of an isocyanate group (-NCO) attached to a chlorinated phenoxyphenyl structure. It is typically used in various chemical synthesis processes and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-2-phenoxyphenyl isocyanate can be synthesized through several methods. One common approach involves the reaction of 4-chloro-2-phenoxyphenylamine with phosgene (COCl2) under controlled conditions . The reaction proceeds via the formation of an intermediate carbamoyl chloride, which subsequently decomposes to yield the desired isocyanate compound. The reaction conditions typically include maintaining a low temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale phosgenation processes. These processes require stringent safety measures due to the hazardous nature of phosgene. Alternative methods, such as using oxalyl chloride as a safer phosgene substitute, have also been explored .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-phenoxyphenyl isocyanate undergoes various chemical reactions, including:
Nucleophilic Addition: Reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Cycloaddition Reactions: Participates in [2+2] cycloaddition reactions with compounds like dihydrofuran to form bicyclic β-lactams.
Hydrolysis: Reacts with water to form corresponding amines and carbon dioxide.
Common Reagents and Conditions
Amines: Used to form ureas under mild conditions.
Alcohols: React to form carbamates, often in the presence of a base like triethylamine.
Dihydrofuran: Used in cycloaddition reactions to yield β-lactams.
Major Products Formed
Ureas: Formed from reactions with amines.
Carbamates: Formed from reactions with alcohols.
β-Lactams: Formed from cycloaddition reactions with dihydrofuran.
Scientific Research Applications
4-Chloro-2-phenoxyphenyl isocyanate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of ureas and carbamates.
Biology: Employed in the modification of biomolecules for studying protein interactions and functions.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-chloro-2-phenoxyphenyl isocyanate involves its reactivity towards nucleophiles. The isocyanate group (-NCO) is highly electrophilic, making it susceptible to nucleophilic attack by amines, alcohols, and water . This reactivity underlies its ability to form ureas, carbamates, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
4-Chloro-2-phenoxyphenyl isocyanate can be compared with other isocyanates, such as:
Phenyl isocyanate (C7H5NO): Similar in structure but lacks the chlorinated phenoxy group.
4-Chlorophenyl isocyanate (C7H4ClNO): Similar but lacks the phenoxy group.
2-Phenoxyphenyl isocyanate (C13H9NO2): Similar but lacks the chlorine atom.
The uniqueness of this compound lies in its specific combination of a chlorinated phenoxy group and an isocyanate functional group, which imparts distinct reactivity and applications.
Properties
IUPAC Name |
4-chloro-1-isocyanato-2-phenoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO2/c14-10-6-7-12(15-9-16)13(8-10)17-11-4-2-1-3-5-11/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZFHANYTOSYAEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC(=C2)Cl)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50392200 | |
Record name | 4-Chloro-2-phenoxyphenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50392200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160693-21-0 | |
Record name | 4-Chloro-2-phenoxyphenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50392200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-2-phenoxyphenyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.